N2-(3-クロロ-4-メチルフェニル)-N4-(4-フルオロフェニル)-6-モルフォリノ-1,3,5-トリアジン-2,4-ジアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

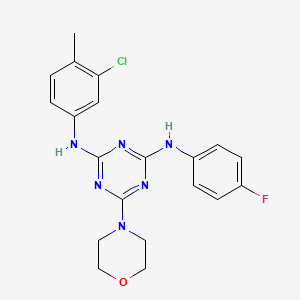

N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C20H20ClFN6O and its molecular weight is 414.87. The purity is usually 95%.

BenchChem offers high-quality N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- チアゾールは、いくつかの薬物がこの骨格から誘導されているため、創薬において重要な役割を果たしています。 例としては、スルファチアゾール(抗菌剤)、アバファンギン(抗真菌剤)、リトナビル(抗レトロウイルス剤)があります .

抗菌活性

チアゾール合成と創薬

ニタゾキサニド類似体

抗炎症の可能性

がん研究

要約すると、N2-(3-クロロ-4-メチルフェニル)-N4-(4-フルオロフェニル)-6-モルフォリノ-1,3,5-トリアジン-2,4-ジアミンは、抗菌研究、創薬、およびがんと炎症の研究における潜在的な用途に有望な可能性を秘めています。その多様な特性は、さらなる調査の対象として興味深いものです。 🌟

生物活性

N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of 1,3,5-triazines. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Structure : The compound features a triazine core with various substituents that enhance its biological properties. Its molecular formula is C16H16ClFN5 with a molecular weight of approximately 433.34 g/mol.

- CAS Number : 1179483-37-4.

Synthesis Methods

The synthesis of N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. A notable method includes a one-pot microwave-assisted approach which utilizes cyanoguanidine and various aromatic aldehydes under controlled conditions.

Anticancer Properties

Research indicates that compounds within the triazine class exhibit significant anticancer activities. Specifically, N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has shown promise in inhibiting mutant forms of isocitrate dehydrogenase (IDH), which are implicated in tumorigenesis. Inhibition of IDH disrupts metabolic pathways that favor tumor growth .

Antiviral Activity

Recent studies have explored the antiviral potential of triazine derivatives against SARS-CoV-2. Certain derivatives demonstrated low micromolar activity against the virus while maintaining moderate cytotoxicity levels . The presence of specific functional groups in N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine may enhance its efficacy as an antiviral agent.

The mechanism through which N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exerts its biological effects involves interactions with key enzymes and metabolic pathways. Studies have focused on its binding affinity to target enzymes involved in cancer metabolism and viral replication processes .

Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer properties of various triazine derivatives. The results indicated that modifications to the triazine core significantly influenced their inhibitory activity against cancer cell lines. The study highlighted that N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exhibited promising results in reducing cell proliferation in vitro.

Study 2: Antiviral Efficacy

In another research effort focusing on antiviral activity against SARS-CoV-2, derivatives similar to N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine were synthesized and tested. The findings suggested that these compounds could inhibit viral replication through mechanisms involving enzyme inhibition and interference with viral entry into host cells .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | 1179483-37-4 | Fluorinated variant; potential anticancer and antiviral activities |

| N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | 898630-67-6 | Similar triazine core; different substitutions affecting bioactivity |

| N2-(3-chlorophenyl)-N4-(phenyl)-6-morpholino-1,3,5-triazine | 898630-62-1 | Variants with varying substituent effects on biological properties |

特性

IUPAC Name |

2-N-(3-chloro-4-methylphenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN6O/c1-13-2-5-16(12-17(13)21)24-19-25-18(23-15-6-3-14(22)4-7-15)26-20(27-19)28-8-10-29-11-9-28/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEROULOUSYMSGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。